molecular formula C8H4BrFS B8554859 6-Bromo-2-fluorobenzo[B]thiophene

6-Bromo-2-fluorobenzo[B]thiophene

Cat. No.: B8554859
M. Wt: 231.09 g/mol
InChI Key: PYZOJCXTWZOTOM-UHFFFAOYSA-N
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Description

6-Bromo-2-fluorobenzo[b]thiophene (CAS 1404119-45-4) is a halogenated heterocyclic compound with the molecular formula C₈H₄BrFS and a molecular weight of 231.09 g/mol . It belongs to the benzo[b]thiophene family, characterized by a fused benzene and thiophene ring system. The bromine atom at position 6 and fluorine at position 2 introduce distinct electronic and steric effects, making this compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. Its structure is pivotal for modifying physicochemical properties such as solubility, reactivity, and biological activity .

Properties

Molecular Formula

C8H4BrFS

Molecular Weight

231.09 g/mol

IUPAC Name

6-bromo-2-fluoro-1-benzothiophene

InChI

InChI=1S/C8H4BrFS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H

InChI Key

PYZOJCXTWZOTOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues of 6-bromo-2-fluorobenzo[b]thiophene, emphasizing differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₈H₄BrFS Br (C6), F (C2) 231.09 Cross-coupling intermediate
6-Bromo-2-iodo-benzo[b]thiophene C₈H₄BrIS Br (C6), I (C2) 338.99 Enhanced leaving-group reactivity
3-Bromo-2-fluorodibenzo[b,d]thiophene 5,5-dioxide C₁₂H₇BrFO₂S Br (C3), F (C2), sulfone groups 307.15* Increased polarity, biological studies
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene C₁₅H₁₀BrFS Br (C5), F (C2), benzyl group 337.20 Potential pharmacophore modification
3-Bromo-2-acetylbenzo[b]thiophene C₁₀H₇BrOS Br (C3), acetyl group (C2) 255.13 Palladium-catalyzed cross-coupling

Key Observations:

  • Halogen Substituents : Bromine and fluorine at positions 6 and 2 (in the target compound) create electron-withdrawing effects, enhancing stability and directing reactivity in electrophilic substitution reactions. In contrast, iodine in 6-bromo-2-iodo-benzo[b]thiophene improves leaving-group capacity, favoring nucleophilic aromatic substitution .
  • Functional Group Variations : The acetyl group in 3-bromo-2-acetylbenzo[b]thiophene facilitates cross-coupling reactions, while the benzyl group in 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene expands structural diversity for drug design .

Reactivity in Hydrodesulfurization (HDS)

Thiophene derivatives exhibit varying reactivity in HDS processes. Evidence suggests the conversion order: thiophene > benzothiophene > dibenzothiophene . Halogen substituents in this compound may hinder HDS due to steric and electronic effects, contrasting with simpler thiophenes lacking bulky groups .

Q & A

Basic: What are the primary synthetic routes for 6-Bromo-2-fluorobenzo[B]thiophene, and how are reaction conditions optimized?

Answer:
The synthesis typically involves halogenation and functionalization of benzo[b]thiophene derivatives. Key steps include:

  • Bromination : Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) at the 6-position, often in solvents like DCM or CCl₄ under reflux .
  • Fluorination : Fluorine introduction at the 2-position via nucleophilic aromatic substitution (e.g., using KF or CsF) or Balz-Schiemann reaction (via diazonium intermediates) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .
    Optimization : Temperature control (0–80°C), anhydrous conditions, and catalyst selection (e.g., Lewis acids for regioselective bromination) are critical for yield improvement .

Advanced: How do electronic and steric effects influence regioselectivity in halogenation reactions of benzo[b]thiophene derivatives?

Answer:

  • Electronic Effects : The electron-rich thiophene ring directs electrophiles (e.g., Br⁺) to positions activated by resonance. For 6-bromo substitution, the sulfur atom’s lone pairs stabilize the intermediate carbocation at the 6-position .
  • Steric Effects : Bulky substituents (e.g., carboxylic acid groups) at the 2-position hinder fluorination at adjacent sites, favoring selective substitution at the 6-position .
  • Case Study : DFT calculations show that fluorine’s electronegativity increases the reactivity of the 2-position, making it susceptible to nucleophilic attack .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions via chemical shifts (e.g., deshielding of protons near Br/F) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 245.96 for C₈H₄BrFS) .

Advanced: What biological activities have been reported for halogenated benzo[b]thiophenes, and how are these assays designed?

Answer:

  • Antimicrobial Activity : MIC assays against Candida albicans and Bacillus cereus show inhibitory effects at 50–128 µg/mL. Derivatives are tested via broth microdilution (CLSI guidelines) .
  • Antitumor Potential : MTT assays on cancer cell lines (e.g., HeLa) evaluate IC₅₀ values. Thiophene derivatives induce apoptosis via caspase-3 activation .
  • Mechanistic Studies : Fluorescence quenching assays track interactions with DNA or enzymes (e.g., topoisomerase II) .

Basic: How do physicochemical properties (solubility, stability) impact experimental design for this compound?

Answer:

  • Solubility : Low polarity in aqueous systems (logP ~2.8); best dissolved in DMSO or THF for biological assays .
  • Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at –20°C. Degradation products monitored via TLC .
  • Handling : Use Schlenk lines for air-sensitive reactions .

Advanced: What computational approaches model the electronic properties of this compound?

Answer:

  • DFT Calculations : B3LYP/6-31G(d) models HOMO-LUMO gaps (~4.2 eV) and charge distribution. Fluorine’s electronegativity lowers electron density at the 2-position .
  • Molecular Dynamics (MD) : Simulates self-assembly in liquid crystals, predicting mesophase behavior (e.g., nematic-to-isotropic transitions) .
  • Docking Studies : Predict binding affinity to biological targets (e.g., kinase enzymes) using AutoDock Vina .

Basic: What purification strategies are recommended for isolating high-purity this compound?

Answer:

  • Chromatography : Flash chromatography (silica gel, gradient elution with hexane:ethyl acetate 9:1) removes unreacted precursors .
  • Crystallization : Slow evaporation from ethanol yields crystals suitable for X-ray analysis .
  • Quality Control : Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How is this compound applied in material science, particularly in organic electronics?

Answer:

  • Organic Semiconductors : Used in OLEDs due to high electron mobility (μ ~10⁻³ cm²/Vs). Device testing includes current-voltage (I-V) curves and electroluminescence spectra .
  • Liquid Crystals : Forms calamitic mesophases (nematic/smectic) when functionalized with alkyl chains. Polarized optical microscopy (POM) confirms phase behavior .
  • Polymer Blends : Enhances conductivity in polythiophene composites (e.g., P3HT) for photovoltaic cells .

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